![molecular formula C17H19NO2 B4728051 2-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B4728051.png)
2-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)acetamide
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including catalytic hydrogenation and chemical reactions that transform precursors into the desired product. For example, catalytic hydrogenation has been used for the green synthesis of related acetamide compounds, demonstrating high selectivity and good stability of the catalysts used in the process (Zhang Qun-feng, 2008).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted using crystallography and spectroscopic methods. The crystal structure of related capsaicinoids reveals that certain groups within the molecule are nearly perpendicular to one another, indicating a specific spatial arrangement that could influence the compound's biological activity (N. Park et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving acetamides often include transformations that introduce or modify functional groups, affecting the molecule's reactivity and properties. For instance, silylation reactions have been studied for their ability to introduce silicon-containing groups into acetamide molecules, significantly altering their chemical behavior (A. Nikonov et al., 2016).
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-N-(3-methoxyphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-12-7-8-14(9-13(12)2)10-17(19)18-15-5-4-6-16(11-15)20-3/h4-9,11H,10H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABFOQFUZBIMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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